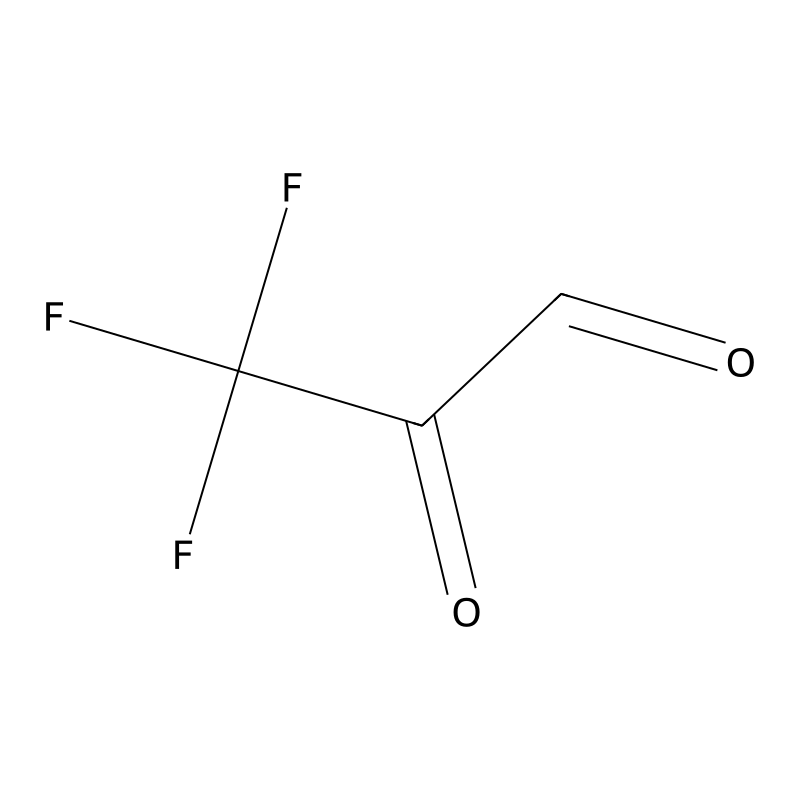3,3,3-Trifluoro-2-oxopropanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of a reactive carbonyl group (C=O) suggests potential applications in organic synthesis as a building block for more complex molecules. The trifluoromethyl group (CF3) can also influence the reactivity of the molecule, making it potentially useful for selective reactions.
Bioorganic chemistry
The similarity of 3,3,3-trifluoro pyruvate to pyruvate (a key molecule in cellular metabolism) raises the possibility of using it as a probe to study enzymes involved in pyruvate metabolism. By incorporating the trifluoromethyl group, researchers can potentially track the molecule's fate within a cell and gain insights into metabolic pathways [].
Material science
Fluorinated molecules often exhibit unique physical and chemical properties. 3,3,3-Trifluoro pyruvate could potentially be used in the development of novel materials with specific functionalities, although research specific to this compound is lacking.
3,3,3-Trifluoro-2-oxopropanal, also known as trifluoropyruvic aldehyde, is a chemical compound with the molecular formula C₃H₃F₃O₂ and a molar mass of 126.03 g/mol. It is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical reactivity and biological properties. The compound appears as a colorless to pale yellow liquid and has a boiling point of approximately 40.8 °C. Its structure includes a carbonyl group (C=O) adjacent to an aldehyde group (–CHO), making it a versatile intermediate in organic synthesis and potential pharmaceutical applications .
- React with biomolecules: The reactive carbonyl group could potentially react with nucleophilic groups in biomolecules, potentially affecting their function [].
- Mimic other molecules: The structural similarity to other carbonyl-containing biomolecules might allow it to interact with cellular processes [].
- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols, leading to the formation of corresponding derivatives.
- Reduction Reactions: The aldehyde group can be reduced to form primary alcohols or further oxidized to yield carboxylic acids.
- Condensation Reactions: This compound can react with other carbonyl compounds in condensation reactions, forming larger molecular structures such as β-hydroxy ketones or α,β-unsaturated carbonyl compounds.
These reactions highlight its utility as a building block in synthetic organic chemistry .
The biological activity of 3,3,3-Trifluoro-2-oxopropanal has garnered interest due to its structural similarity to pyruvate and its potential role in metabolic pathways. Research indicates that this compound may exhibit:
- Antimicrobial Properties: Some studies suggest that trifluoropyruvic aldehyde can inhibit the growth of certain bacteria and fungi.
- Metabolic Effects: Its analogs have been studied for their effects on metabolic processes, particularly in relation to glucose metabolism and potential anti-diabetic properties.
Several methods have been developed for synthesizing 3,3,3-Trifluoro-2-oxopropanal:
- Fluorination of Pyruvic Aldehyde: One common method involves the selective fluorination of pyruvic aldehyde using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
- Reactions with Fluorinated Reagents: Another approach includes reacting acetyl fluoride with formaldehyde under controlled conditions to yield trifluoropyruvic aldehyde.
- Direct Synthesis from Trifluoroacetic Acid: Trifluoroacetic acid can be converted through a series of steps involving dehydration and decarboxylation to produce 3,3,3-Trifluoro-2-oxopropanal.
These methods reflect the compound's accessibility for research and industrial applications .
3,3,3-Trifluoro-2-oxopropanal has several applications in various fields:
- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving fluorinated compounds.
- Material Science: Due to its unique properties, it may find applications in developing new materials with specific functional characteristics.
Its versatility makes it valuable across multiple domains of chemical research and application .
Interaction studies involving 3,3,3-Trifluoro-2-oxopropanal focus on its reactivity with biological molecules and other chemicals:
- Protein Interactions: Research has indicated that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
- Reactivity with Nucleophiles: The compound's reactivity with nucleophiles such as amino acids has been explored to understand its potential effects on biological systems.
These studies are essential for elucidating the compound's role in biochemical processes and its potential therapeutic applications .
Several compounds are structurally or functionally similar to 3,3,3-Trifluoro-2-oxopropanal. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxopropanoic acid | C₃H₄O₃ | A key metabolite in energy metabolism |
| Trifluoroacetic acid | C₂F₃O₂ | Strong acid used in organic synthesis |
| 3-Fluoro-2-oxobutanoic acid | C₄H₅F₁O₂ | Related compound with similar reactivity |
| 4-Trifluoromethylbenzaldehyde | C₈H₆F₃O | Aromatic compound with distinct properties |
The uniqueness of 3,3,3-Trifluoro-2-oxopropanal lies in its trifluoromethyl group which enhances its reactivity compared to other similar compounds. This feature allows it to participate effectively in nucleophilic reactions while also providing distinct physical properties that can be exploited in various applications .








